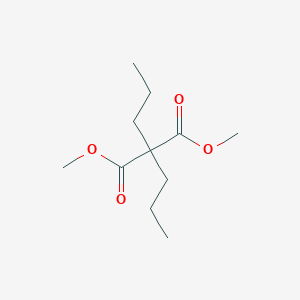

Dimethyl 2,2-dipropylmalonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2-dipropylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAHACGDXIMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343366 | |

| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16644-05-6 | |

| Record name | Propanedioic acid, dipropyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2,2 Dipropylmalonate

Classical Chemical Synthesis Routes and Development

The traditional and most common approach to synthesizing dimethyl 2,2-dipropylmalonate involves the base-mediated alkylation of dimethyl malonate with a propyl halide. This method is a specific application of the broader malonic ester synthesis, a versatile tool for the formation of substituted carboxylic acids. libretexts.orgjove.comopenochem.org The synthesis is a two-step alkylation process where a strong base is used to deprotonate dimethyl malonate, creating a nucleophilic enolate that subsequently reacts with an alkylating agent.

Alkylation Strategies for Malonate Diesters

The core of the synthesis lies in the alkylation of malonate diesters. Dimethyl malonate is particularly suitable for this reaction due to the increased acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). libretexts.org This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orgjove.com This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide, such as 1-bromopropane (B46711) or 1-chloropropane, in an S(_N)2 reaction to form a new carbon-carbon bond. jove.compressbooks.pub

The process can be repeated to introduce a second alkyl group. pressbooks.pubchemeurope.com After the first alkylation, one acidic α-hydrogen remains, which can be removed by another equivalent of base to form a new enolate. This enolate can then react with a second molecule of the alkyl halide to yield the dialkylated product, this compound. pressbooks.pubwikipedia.org A significant challenge in this two-step alkylation is the potential for the formation of a mixture of mono- and dialkylated products, which can complicate purification and lower the yield of the desired compound. wikipedia.org

Base-Mediated Alkylation Reactions

The choice of base and solvent system is critical to the success of the alkylation reaction. The base must be strong enough to deprotonate the malonic ester effectively, and the solvent must be compatible with the reactants and intermediates. google.com To prevent unwanted side reactions like transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester (e.g., sodium methoxide (B1231860) for dimethyl malonate). wikipedia.org

Sodium methoxide in methanol (B129727) is a commonly employed base/solvent system for the alkylation of dimethyl malonate. google.com In this system, sodium methoxide serves as the strong base that deprotonates the dimethyl malonate. The use of methanol as a solvent is advantageous as it is the conjugate acid of the methoxide ion, thus preventing transesterification. wikipedia.org A patent describes a process where dimethyl malonate is reacted with 1-bromopropane and sodium methoxide in methanol. The reaction is brought to reflux, and after a period, additional 1-bromopropane and sodium methoxide are added to drive the reaction to completion, achieving a crude yield of 76.4%. google.com

Similar to the sodium methoxide system, sodium ethoxide in ethanol (B145695) is another effective combination for the synthesis of dialkylated malonates. libretexts.org While effective, the use of sodium ethoxide with dimethyl malonate introduces the possibility of transesterification, where the methyl esters could be converted to ethyl esters. To avoid this, it is generally recommended to match the alkoxide base with the ester. wikipedia.org However, a patented method describes the use of sodium ethoxide and ethanol for the preparation of this compound from dimethyl malonate and 1-bromopropane, reporting a crude yield of 78.5%. google.com

Potassium tert-butoxide, a stronger and more sterically hindered base, can also be used, often in a solvent like tert-butanol (B103910). google.comrsc.org The increased steric bulk of the tert-butoxide can sometimes offer advantages in terms of reaction control. A patented procedure utilizing potassium tert-butoxide in tert-butanol for the reaction of dimethyl malonate with 1-bromopropane resulted in a high crude yield of 90.5%. google.com

| Base/Solvent System | Reactants | Crude Yield (%) | Reference |

| Sodium Methoxide/Methanol | Dimethyl malonate, 1-bromopropane | 76.4 | google.com |

| Sodium Ethoxide/Ethanol | Dimethyl malonate, 1-bromopropane | 78.5 | google.com |

| Potassium tert-Butoxide/tert-Butanol | Dimethyl malonate, 1-bromopropane | 90.5 | google.com |

Challenges and Refinements in Industrial-Scale Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges. One major issue is the management of reaction exotherms, especially during the addition of the strong base. luc.edu The formation of precipitates, such as the sodium salt of the malonic ester, can also cause issues with stirring and heat transfer. sciencemadness.org

To address these challenges, various refinements have been developed. These include the controlled, slow addition of reagents and the use of co-solvents to maintain a fluid reaction mixture. luc.edugoogle.com Phase-transfer catalysis has also been explored as a method to improve the efficiency of the alkylation reaction, sometimes allowing for the use of weaker bases like potassium carbonate. google.comresearchgate.net Microwave-assisted synthesis has also been investigated as a way to accelerate the reaction, often in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com The purification of the final product to remove unreacted starting materials and byproducts is another critical step in industrial production, often requiring fractional distillation. derpharmachemica.com

Reagent Handling and Safety Considerations

The primary reagents in the synthesis of this compound include dimethyl malonate, a propylating agent (commonly an n-propyl halide such as 1-bromopropane), and a base. The choice of base is critical and often includes alkoxides like sodium methoxide or potassium tert-butoxide.

Safe handling of these reagents is paramount. 1-bromopropane is a volatile and flammable liquid that requires use in a well-ventilated fume hood. Bases such as sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive; they must be handled in an inert, dry atmosphere to prevent decomposition and ensure reactivity. Standard personal protective equipment, including safety goggles, lab coats, and chemical-resistant gloves, is essential throughout the procedure. guidechem.comgoogle.com It is recommended to consult the manufacturer's safety data sheets for detailed information on handling, storage, and disposal of all chemicals. core.ac.uk

Reaction Efficiency in Homogeneous vs. Heterogeneous Systems

The efficiency of the alkylation reaction is significantly influenced by the reaction system's phase.

Heterogeneous Systems: Traditional methods sometimes employ a two-phase system, such as an aqueous solution of a base (e.g., sodium hydroxide) and an organic phase containing the malonic ester and alkyl halide. These systems are often inefficient and necessitate the use of a phase-transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble reactants. google.com

Homogeneous Systems: A more efficient approach involves creating a homogeneous reaction environment. google.com By using a base that is soluble in the organic reaction solvent, such as potassium tert-butoxide in tert-butanol or sodium methoxide in methanol, the need for a phase-transfer catalyst is eliminated. google.com This single-phase system leads to faster reaction rates and improved catalytic efficiency. google.com A patent for a similar process highlights that this method simplifies the post-reaction workup. google.com

The table below compares reaction parameters for the synthesis of this compound using different homogeneous base-solvent systems, based on data from a patent for preparing dipropylmalonic acid diesters. google.com

| Base | Solvent | Reaction Time (Total) | Crude Yield |

| Sodium Methoxide | Methanol | 9 hours | 76.4% |

| Sodium Ethoxide | Ethanol | 8.5 hours | 78.5% |

| Potassium tert-butoxide | tert-Butanol | 8.5 hours | 90.5% |

This data is derived from a patent describing the synthesis of this compound. google.com

Post-Reaction Processing and Purification Methodologies

Following the completion of the reaction, a series of workup and purification steps are employed to isolate the this compound. A typical procedure involves:

Filtration: The reaction mixture is first filtered to remove the inorganic salt byproduct (e.g., sodium bromide or potassium bromide). google.com

Washing: The resulting filtrate is washed sequentially with water and a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities. google.com

Drying: The organic layer is dried using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water. google.com

Solvent Removal: The solvent is removed from the dried organic phase, typically through evaporation under reduced pressure using a rotary evaporator. google.com

This process yields a crude product which, in some cases, is of sufficient purity for subsequent reactions without further purification. google.com For higher purity requirements, fractional vacuum distillation can be employed to separate the desired product from any unreacted starting materials or low-boiling impurities.

Precursor Synthesis: Malonate Production Pathways and Relevance

The key precursor for the synthesis of this compound is dimethyl malonate. Malonates, including malonic acid and its various esters, are important specialty chemicals used in diverse industries such as pharmaceuticals and fragrances. aiche.org The industrial-scale production of these foundational molecules is critical, with two primary chemical synthesis routes being historically dominant. globallcadataaccess.org

Industrial Chemical Production of Malonates

The large-scale manufacturing of malonates has traditionally relied on processes that, while effective, involve hazardous materials and can generate significant waste streams. aiche.org

One of the established methods for producing malonates is the hydrogen cyanide process. globallcadataaccess.orgoecd.org This multi-step synthesis begins with chloroacetic acid. chemicalbook.commdpi.com

The general mechanism proceeds as follows:

Neutralization: Chloroacetic acid is neutralized, often with sodium carbonate, to produce sodium chloroacetate (B1199739). chemicalbook.com

Cyanation: The sodium chloroacetate then reacts with sodium cyanide in an aqueous solution at elevated temperatures (around 90°C), yielding sodium cyanoacetate (B8463686). oecd.orgchemicalbook.comgoogle.com This is a nucleophilic substitution reaction where the cyanide ion displaces the chloride ion.

Hydrolysis and Esterification: The sodium cyanoacetate is subsequently hydrolyzed and then esterified. This is achieved by reacting it with an alcohol (methanol for dimethyl malonate) in the presence of a strong mineral acid like sulfuric acid. chemicalbook.comgoogle.com This step converts the cyano group into a carboxylic acid ester and the sodium carboxylate into a second ester group, yielding the final dimethyl malonate.

This process is known to have relatively low yields and uses highly toxic cyanide compounds, presenting significant environmental and safety challenges. aiche.orgmdpi.com

An alternative industrial route is the cobalt-catalyzed alkoxycarbonylation of chloroacetates. oecd.org This method avoids the use of cyanide. lisidian.com In this process, a methyl or ethyl chloroacetate reacts with carbon monoxide and the corresponding alcohol in the presence of a cobalt catalyst, such as dicobalt octacarbonyl. oecd.orgnih.gov

The mechanism of this reaction is complex, but it is understood to involve the oxidative addition of the chloroacetate to a cobalt carbonyl species. lisidian.com Computational studies suggest the reaction proceeds through the formation of an acylcobalt intermediate followed by alcoholysis to yield the malonate ester and regenerate the active catalyst. lisidian.com This process represents an important cyanide-free alternative for the industrial synthesis of malonates. lisidian.com For the production of diethyl malonate (DEM), the reaction is typically carried out at 100°C and 18 bar. oecd.org After the reaction, the catalyst and sodium chloride are separated, and the ester is purified through distillation. oecd.org

Emerging Biotechnological Production of Malonates

While direct biotechnological synthesis of this compound is not yet established, significant research is focused on the microbial production of its precursor, malonic acid (malonate). This bio-based approach, which relies on renewable feedstocks, offers a more sustainable alternative to traditional chemical synthesis derived from petrochemicals. lbl.govaiche.org The core of this strategy is the engineering of microorganisms to efficiently convert central metabolites into malonate.

The cornerstone of biotechnological malonate production is the genetic modification of host cells to introduce and optimize a biosynthetic pathway. google.com This often involves engineering a host to express a heterologous enzyme that can convert a central metabolic intermediate, malonyl-CoA, into malonate. google.com

Researchers have successfully engineered various microorganisms for this purpose. Key strategies include:

Introducing Heterologous Genes: Scientists have constructed recombinant Escherichia coli strains by overexpressing multiple genes (ppc, aspC, panD, pa0132, yneI, and pyc) to establish a synthetic pathway for malonate synthesis. nih.gov Similarly, the β-alanine pathway has been constructed in Saccharomyces cerevisiae by introducing heterologous genes to convert L-aspartate to malonic semialdehyde, which is then oxidized to malonate. researchgate.nethep.com.cn

Targeting Precursor Supply: Enhancing the availability of precursors like malonyl-CoA is a critical step. In one approach, researchers at Berkeley Lab used CRISPRi to identify genetic targets that lead to increased malonyl-CoA production in the methanotrophic bacterium Methylomicrobium alcaliphilum. lbl.gov

Altering Competing Pathways: Fatty acid biosynthesis competes with malonate production for the same precursors, acetyl-CoA and malonyl-CoA. Genetically modifying host cells, such as S. cerevisiae, to alter fatty acid storage and metabolism can redirect these precursors toward malonate production. google.com

Improving Export: To increase the final yield, host cells can be engineered to more efficiently secrete the produced malonate. For instance, expressing a MAE1 transport protein from Aspergillus niger in a malonate-producing Pichia kudriavzevii host cell has been shown to increase the yield, titer, and productivity. justia.com

A crucial step in many engineered pathways is the conversion of intracellular malonyl-CoA to malonate. This is achieved by enzymes called acyl-CoA hydrolases (or thioesterases), which catalyze the hydrolysis of the thioester bond. uniprot.org

The efficiency of this conversion is a major target for protein engineering. Natural acyl-CoA hydrolases often have broad substrate specificity and may not be optimally active on malonyl-CoA. Therefore, research focuses on both discovering new, highly active enzymes and engineering existing ones. pnas.org

Discovery of Novel Hydrolases: Two novel malonyl-CoA hydrolases with higher activity than a previously used enzyme from S. cerevisiae were identified from Yarrowia lipolytica and Fusarium oxysporum. The introduction of the hydrolase from F. oxysporum significantly increased the malonate titer. researchgate.net

Kinetic Characterization: The catalytic efficiency of these enzymes is a key parameter. For example, the HMWP1 subunit of yersiniabactin (B1219798) synthetase exhibits thioesterase activity towards malonyl-CoA, though its efficiency is lower compared to other substrates like acetyl-CoA. pnas.orgpnas.org In contrast, Acyl-coenzyme A thioesterase 13 (Acot13) from mice shows notable malonyl-CoA hydrolase activity. uniprot.org

The table below presents kinetic data for the hydrolysis of malonyl-CoA by different enzymes.

| Enzyme | Source | kcat (s⁻¹) | Km (mM) | Reference |

| HMWP1 | Yersinia pestis | 0.103 | 3.3 | pnas.orgpnas.org |

| Acot13 | Mus musculus (Mouse) | 1 | N/A | uniprot.org |

Note: kcat for HMWP1 was converted from 6.2 min⁻¹.

The ultimate goal of these biotechnological efforts is to create robust fermentation processes that can convert low-cost, renewable feedstocks into malonate. aiche.org Various microorganisms are being developed for this purpose, utilizing different carbon sources.

Escherichia coli : Metabolically engineered E. coli has been shown to produce malonic acid. In one study, an initial strain produced 0.61 g/L in a shake flask, which was increased to 5.61 g/L in a 5 L fermentor through strain improvement and fed-batch fermentation. nih.gov

Saccharomyces cerevisiae : Engineered S. cerevisiae using a β-alanine pathway produced 12.83 mg/L of malonate in shake flasks, with the titer increasing to 91.53 mg/L in a 5 L fed-batch fermentation. researchgate.nethep.com.cn

Pichia kudriavzevii : The biotechnology company Lygos has engineered this acid-tolerant yeast to produce malonic acid from glucose. aiche.org This process is reported to be highly efficient, with a theoretical yield of 2 moles of malonic acid per mole of glucose. aiche.org

Myceliophthora thermophila : This cellulolytic fungus has been engineered to produce malonic acid, demonstrating the potential to use plant biomass directly in the future. nih.govresearchgate.net

Lignocellulosic Feedstocks: A key advantage of microbial production is the ability to use non-food biomass. nih.gov Research has focused on scaling up fermentation processes using lignocellulosic sugars derived from agricultural residues like corn stover. nrel.gov

The following table summarizes various microbial systems developed for malonate production.

| Host Organism | Pathway/Key Genes | Feedstock | Titer | Reference |

| Escherichia coli | Overexpression of ppc, aspC, panD, etc. | Glucose | 5.61 g/L | nih.gov |

| Saccharomyces cerevisiae | β-alanine pathway (BAPAT, TcPAND, yneI) | Glucose | 91.53 mg/L | researchgate.nethep.com.cn |

| Myceliophthora thermophila | Artificial pathway (mdc, yneI) | Glucose | 42.5 mg/L | researchgate.net |

| Pichia kudriavzevii | Engineered TCA cycle diversion | Glucose | N/A | aiche.org |

| Methylomicrobium alcaliphilum | Engineered malonyl-CoA pathway | Methane | N/A | lbl.gov |

Chemical Reactivity and Transformation Pathways of Dimethyl 2,2 Dipropylmalonate

Alkylation Reactions and Diversification of the Malonate Scaffold

Dimethyl 2,2-dipropylmalonate is itself a product of the diversification of the simpler dimethyl malonate scaffold. The malonic ester synthesis is a classic method for forming carbon-carbon bonds. chemicalland21.comlibretexts.org This process involves the sequential alkylation of a malonic ester.

In some cases, this compound can also be formed as a side product in other reactions, such as the palladium-catalyzed reductive cyclization of dimethyl diallylmalonate. acs.org

Table 1: Synthesis of Dialkyl Dipropylmalonates via Alkylation

| Starting Malonate | Alkylating Agent | Base/Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | 1-Bromopropane (B46711) | Sodium Ethoxide/Ethanol (B145695) | Reaction at 80°C, followed by vacuum distillation. | Diethyl 2,2-dipropylmalonate | |

| Diethyl Malonate | Propyl Halide | Sodium Ethoxide | Sequential alkylation, hydrolysis, and decarboxylation are common follow-up steps. | Diethyl 2,2-dipropylmalonate | chemicalland21.com |

| Diethyl Malonate | 1-Bromopropane | Potassium Hydroxide (B78521)/Propan-1-ol | Leads to a mixture containing the transesterified product, dipropyl 2,2-dipropylmalonate. | Mixture of Diethyl and Dipropyl 2,2-dipropylmalonate | researchgate.net |

Ester Functional Group Transformations

The two methyl ester groups of this compound are the primary sites of its reactivity. These groups can undergo nucleophilic acyl substitution, including cleavage and transesterification.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives like esters. libretexts.org The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. The intermediate then collapses, expelling the leaving group (in this case, a methoxide (B1231860) ion). libretexts.org

A practical example of this is transesterification. In a synthesis starting from diethyl malonate but using propan-1-ol as the solvent with a base, significant transesterification occurs. This results in a mixture of products including not only the expected diethyl 2,2-dipropylmalonate but also dipropyl 2,2-dipropylmalonate and the mixed ethyl propyl ester, demonstrating the substitution of the ethoxy groups with propoxy groups. researchgate.net

Ester cleavage, typically through hydrolysis, is a common transformation for malonic esters. For this compound, this reaction is used to convert the diester into the corresponding dicarboxylic acid, 2,2-dipropylmalonic acid. This is usually achieved by saponification, which involves heating the ester with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solution. researchgate.net The reaction mechanism involves nucleophilic attack by a hydroxide ion on the carbonyl carbon of each ester group. tdl.org Subsequent acidification of the resulting dicarboxylate salt yields the final 2,2-dipropylmalonic acid. researchgate.net While basic conditions are common, acid-catalyzed hydrolysis can also be employed, though it can sometimes be challenging for sterically hindered malonates. beilstein-journals.org

Table 2: Hydrolysis of Dialkyl 2,2-Dipropylmalonates

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Diethyl 2,2-dipropylmalonate | Sodium Hydroxide (NaOH) | Homogeneous phase at 60°C. | Dipropylmalonic acid (2,2-dipropylmalonic acid) | |

| Dipropyl 2,2-dipropylmalonate (in a mixture with the diethyl ester) | Potassium Hydroxide (KOH) in water | Refluxing the mixture. | 2,2-Dipropylmalonic acid | researchgate.net |

Reduction Chemistry of the Malonate Diester

The ester groups of this compound can be reduced to primary alcohols, yielding 2,2-dipropylpropane-1,3-diol. This transformation can be accomplished through several methods, including classic dissolving metal reductions and modern hydride-based reagents.

The Bouveault-Blanc reduction is a classic organic reaction that uses sodium metal in the presence of an absolute alcohol, typically ethanol, to reduce esters to primary alcohols. wikipedia.orgslideshare.net This method was widely used before the advent of metal hydride reagents and remains a cost-effective option for industrial-scale synthesis. slideshare.netorganic-chemistry.org The reaction proceeds via a single-electron transfer mechanism from the sodium metal. organic-chemistry.org When applied to this compound, the Bouveault-Blanc reduction would convert both methyl ester groups into hydroxymethyl groups, resulting in the formation of 2,2-dipropylpropane-1,3-diol. The reaction requires anhydrous conditions to prevent the rapid and dangerous reaction of sodium with water. wikipedia.org

Catalytic hydrogenation is another method for the reduction of esters to alcohols, though it is generally more challenging than the hydrogenation of ketones or alkenes. This transformation typically requires harsh conditions, such as high temperatures and pressures, and specialized catalysts like copper chromite. Under these conditions, this compound would be expected to yield 2,2-dipropylpropane-1,3-diol.

In modern laboratory settings, the reduction of esters like this compound is more commonly and conveniently achieved using powerful hydride reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orgrsc.org LiAlH₄ readily reduces both ester groups to the corresponding primary alcohols, providing a high-yield pathway to 2,2-dipropylpropane-1,3-diol under milder conditions than catalytic hydrogenation. rsc.org

Complex Metal Hydride Reductions

This compound, like other esters, undergoes reduction with strong reducing agents such as lithium aluminum hydride (LiAlH₄). This powerful, albeit non-selective, hydride-transfer reagent readily reduces the two ester functional groups of the malonate. harvard.edu The reaction effectively converts both methyl ester groups into primary alcohols, yielding 2,2-dipropyl-1,3-propanediol (B1355329). erowid.org

The general mechanism for ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of each ester group. This process occurs in a stepwise manner for the diester. An initial attack forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion to form an aldehyde. This aldehyde is immediately reduced further by another hydride attack to an alkoxide. A final workup step with an acid source protonates the alkoxide intermediates to form the diol. youtube.comyoutube.com Due to the high reactivity of LiAlH₄, it is capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides. harvard.edumasterorganicchemistry.com

This transformation is a crucial step in the synthesis of various industrially significant compounds where the 2,2-dipropyl-1,3-propanediol backbone is required. erowid.orggoogle.com

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a pathway to tertiary alcohols. In this type of reaction, two equivalents of the organometallic reagent add to the diester.

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of the organometallic reagent attacks one of the carbonyl carbons, leading to a tetrahedral intermediate that collapses to form a ketone and eliminates a methoxide salt. Because ketones are generally more reactive than esters towards nucleophiles, a second equivalent of the organometallic reagent immediately attacks the newly formed ketone intermediate. This second nucleophilic addition results in a new tetrahedral intermediate, which, upon acidic workup, is protonated to yield a tertiary alcohol. This process is repeated on the second ester group, ultimately leading to a di-tertiary alcohol.

Specialized Acylation Processes and Reagents

Acylation of malonic esters like this compound can be a pathway to synthesize β-keto esters or other acylated derivatives. The malonic ester synthesis itself can involve acylation at the alpha-carbon, which is acidic due to its position between two carbonyl groups. damascusuniversity.edu.sy However, for a dialkylated malonate such as this compound, the alpha-carbon has no acidic protons, preventing direct deprotonation and subsequent acylation at that position.

Alternative acylation processes can be employed. For instance, in reactions involving different functionalities, acylation can be directed elsewhere on a molecule derived from the malonate. In some syntheses, malonic esters are used in condensation reactions with other esters in the presence of a strong base, a process known as the Claisen condensation. However, the lack of an α-hydrogen on this compound makes it an unsuitable substrate for self-condensation. It could, in principle, react as an electrophile in a crossed Claisen condensation with another enolizable ester.

Formation of Derived Compounds and Synthetic Utility

Synthesis of Dialkylated 1,3-Dicarbonyl Compounds

This compound is itself a dialkylated 1,3-dicarbonyl compound, synthesized via the malonic ester synthesis. wikipedia.org This classic method involves the sequential alkylation of a malonic ester. The starting material, typically dimethyl malonate or diethyl malonate, possesses acidic α-hydrogens that can be removed by a base to form a stabilized enolate. wikipedia.orggoogle.com This nucleophilic enolate then reacts with an alkyl halide in an Sₙ2 reaction.

To synthesize this compound, dimethyl malonate is treated with a suitable base, such as sodium methoxide or potassium tert-butoxide, in an appropriate solvent like methanol (B129727) or tert-butanol (B103910). google.com This is followed by the addition of a propyl halide, such as 1-bromopropane. The process is repeated with a second equivalent of base and propyl halide to introduce the second propyl group at the α-carbon. wikipedia.org A patent for this process outlines a method that avoids the need for a phase transfer catalyst, offering a fast reaction and simple workup suitable for industrial production. google.com

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Dimethyl malonate | 1-bromopropane, Sodium methoxide | Methanol | 9 hours | 76.4% |

| Dimethyl malonate | 1-bromopropane, Potassium tert-butoxide | tert-Butanol | 8.5 hours | 90.5% |

Pathways to Industrially Significant Chemical Intermediates

The synthetic utility of this compound is highlighted by its role as a precursor to valuable pharmaceutical compounds. The reduction of this diester yields 2,2-dipropyl-1,3-propanediol, a key intermediate in the synthesis of the anxiolytic (tranquilizer) drug, Meprobamate. erowid.orggoogle.comwikipedia.org

The synthesis of Meprobamate from the diol involves a two-step process. First, 2,2-dipropyl-1,3-propanediol is reacted with phosgene (B1210022) in the presence of a tertiary amine to form a bis-(chlorocarbonate) derivative. erowid.org This intermediate is then subjected to ammonolysis, where treatment with ammonia (B1221849) replaces the chloro groups to form the final dicarbamate structure of Meprobamate. erowid.orggoogle.com This pathway underscores the industrial importance of dialkylated malonic esters and their reduction products. ontosight.aidataintelo.com Similarly, the closely related diethyl dipropylmalonate is used in the synthesis of the anticonvulsant drug Valproic Acid. axios-research.com

Mechanistic Investigations and Reaction Dynamics

Elucidation of Specific Reaction Mechanisms in Dimethyl 2,2-Dipropylmalonate Alkylation

The synthesis of this compound is a classic example of malonic ester synthesis, which proceeds through a nucleophilic substitution pathway. The mechanism involves the sequential alkylation of dimethyl malonate.

The process begins with the deprotonation of dimethyl malonate at the α-carbon. This carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. A strong base, such as sodium methoxide (B1231860) or potassium tert-butoxide, is typically used to abstract a proton, forming a resonance-stabilized enolate ion. google.com

A patent for the preparation of dipropylmalonate diesters describes a method where dimethyl malonate is reacted with 1-halogenated n-propane in the presence of a base as a catalyst. google.com This process avoids the need for a phase transfer catalyst by utilizing a homogenous system, which simplifies the workup procedure. google.com

Kinetic Studies of Ester Transformations and Reductions

Detailed kinetic data specifically for the ester transformations and reductions of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on related malonate esters.

The hydrolysis of malonate esters is a critical transformation. A study on various malonate ester prodrugs, including dimethyl malonate (DMM), investigated their hydrolysis rates. nih.gov It was found that most malonate esters, including DMM, were relatively stable under non-enzymatic conditions at a pH of 7.2, with half-lives exceeding 24 hours. nih.gov The hydrolysis of these esters can proceed through base-catalyzed mechanisms such as BAc2 and E1CB. nih.gov For the related diethyl dipropylmalonate, hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521) in a homogenous phase at elevated temperatures, such as 60°C, to cleave the ester groups and form dipropylmalonic acid. It is expected that this compound would undergo hydrolysis under similar conditions, although the specific reaction rates may differ due to the different alkyl groups on the ester functionality.

Regarding reductions, specific kinetic studies on this compound are scarce. However, the reduction of the ester groups to alcohols is a fundamental transformation in organic chemistry, typically achieved using strong reducing agents like lithium aluminum hydride. The kinetics of such reactions are influenced by factors such as the steric hindrance around the carbonyl groups and the nature of the reducing agent.

Catalytic Aspects in this compound Derivatization

Catalysis plays a significant role in the synthesis and derivatization of this compound. The choice of catalyst can influence reaction rates, yields, and selectivity.

In the synthesis of this compound via alkylation, the base acts as a catalyst. A Chinese patent details the use of various bases, including sodium methoxide, sodium ethoxide, and potassium tert-butoxide, in alcoholic solvents. google.com The use of potassium tert-butoxide in tert-butanol (B103910) was highlighted as a particularly effective system, leading to a high yield of the desired product without the need for further purification. google.com

| Base | Solvent | Reaction Time (hours) | Crude Yield (%) |

|---|---|---|---|

| Sodium Methoxide | Methanol (B129727) | 9 | 76.4 |

| Sodium Ethoxide | Ethanol (B145695) | 8.5 | 78.5 |

| Potassium tert-Butoxide | tert-Butanol | 8.5 | 90.5 |

Furthermore, this compound has been identified as a product in the palladium-catalyzed reductive cyclization of dimethyl diallylmalonate. acs.org In this reaction, a cationic palladium complex, specifically a palladium-bisoxazoline complex, is used as the catalyst in the presence of a silane (B1218182) and water. acs.orgacs.org The reaction primarily yields a cyclized product, but this compound is formed as a side product. acs.org Mechanistic studies involving kinetic, deuterium-labeling, and low-temperature NMR have elucidated the complex pathway of this palladium-catalyzed reaction, which involves the formation of various palladium intermediates. nih.gov

| Reactant | Catalyst System | Products | Combined Yield (%) |

|---|---|---|---|

| Dimethyl diallylmalonate | (N−N)Pd(Me)Cl [N−N = 4,4'-dibenzyl-4,5,4',5'-tetrahydro-2,2'-bisoxazoline] and NaBAr₄ | trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate and this compound | 88 |

Advanced Analytical Methodologies in Dimethyl 2,2 Dipropylmalonate Research

Spectroscopic Characterization Techniques for Mechanistic Analysis

Spectroscopic analysis is fundamental to understanding the stepwise process of the dialkylation of dimethyl malonate to form Dimethyl 2,2-dipropylmalonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in identifying reactants, intermediates, and the final product, thereby providing a comprehensive picture of the reaction mechanism.

The synthesis of this compound typically proceeds via a classic malonic ester synthesis. This involves the sequential deprotonation of dimethyl malonate by a base to form an enolate, followed by nucleophilic attack on an alkyl halide (e.g., propyl bromide). This process is repeated to introduce the second propyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for tracking the progression of the reaction.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecules. In the starting material, dimethyl malonate, the methylene (B1212753) protons (CH₂) alpha to the two carbonyl groups are acidic and appear as a characteristic singlet. Upon the first alkylation to form dimethyl 2-propylmalonate, this singlet is replaced by a multiplet corresponding to the methine proton (CH) and new signals for the propyl group. After the second alkylation to yield this compound, the signal for the alpha-proton disappears completely, confirming the completion of the dialkylation. The integration of these signals can be used to determine the relative concentrations of the different species in the reaction mixture at any given time.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecules. The chemical shift of the alpha-carbon changes significantly upon alkylation. In dimethyl malonate, this carbon appears at a specific chemical shift. After the first propylation, the chemical shift of this carbon moves downfield. Upon the second propylation, a quaternary carbon signal is observed at a distinct chemical shift, confirming the formation of the dialkylated product.

| Compound | ¹H NMR Signals (Predicted) | ¹³C NMR Signals (Predicted) |

| Dimethyl malonate | δ ~3.4 (s, 2H, α-CH₂), δ ~3.7 (s, 6H, OCH₃) | δ ~41 (α-CH₂), δ ~52 (OCH₃), δ ~167 (C=O) |

| Dimethyl 2-propylmalonate | Signals for propyl group, δ ~3.5 (t, 1H, α-CH), δ ~3.7 (s, 6H, OCH₃) | Signals for propyl group, δ ~51 (α-CH), δ ~52 (OCH₃), δ ~170 (C=O) |

| This compound | Signals for two propyl groups, δ ~3.7 (s, 6H, OCH₃) | Signals for two propyl groups, δ ~57 (α-C), δ ~52 (OCH₃), δ ~172 (C=O) |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the reactants and products. The most prominent absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretch of the ester groups, typically appearing around 1730-1750 cm⁻¹. While the position of this band may not shift dramatically during the alkylation, changes in the fingerprint region (below 1500 cm⁻¹) can provide evidence of the structural changes occurring. The disappearance of the C-H stretching vibrations associated with the acidic methylene protons of dimethyl malonate can also be monitored.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain structural information from their fragmentation patterns. In the context of reaction monitoring, GC-MS is a powerful combination. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 216.27. orgsyn.org Common fragmentation patterns for malonic esters include the loss of alkoxy groups (-OCH₃) and cleavage of the alkyl chains.

| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| Dimethyl malonate | 132.12 | 132 (M⁺), 101 (M⁺ - OCH₃), 74, 59 |

| Dimethyl 2-propylmalonate | 174.19 | 174 (M⁺), 143 (M⁺ - OCH₃), 115, 74, 59 |

| This compound | 216.27 | 216 (M⁺), 185 (M⁺ - OCH₃), 173, 145, 113, 55 orgsyn.org |

By combining the data from these spectroscopic techniques, researchers can build a detailed mechanistic picture of the synthesis of this compound, identifying intermediates and confirming the structure of the final product.

Chromatographic Separation and Detection in Reaction Monitoring

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the quantitative monitoring of the synthesis of this compound. These methods allow for the separation and quantification of the starting material, the mono-alkylated intermediate, and the final di-alkylated product, providing crucial data for reaction optimization and kinetic studies.

Gas Chromatography (GC): GC is a highly effective technique for monitoring the progress of the alkylation of dimethyl malonate. Given the volatility of the reactants and products, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is commonly employed.

A typical GC method for monitoring this reaction would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable for separating the components based on their boiling points and polarities.

Temperature Program: A temperature gradient is typically used to ensure good separation of all components. The program might start at a lower temperature to resolve the more volatile starting material (dimethyl malonate) and then ramp up to a higher temperature to elute the less volatile mono- and di-propylated products.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and allows for quantitative analysis based on peak areas, provided that response factors are determined. A Mass Spectrometer (MS) detector not only quantifies the components but also confirms their identity based on their mass spectra.

By taking aliquots from the reaction mixture at different time points and analyzing them by GC, a reaction profile can be constructed. This profile shows the decrease in the concentration of the starting material and the mono-alkylated intermediate, and the corresponding increase in the concentration of the final product over time. This data is invaluable for determining the reaction rate, optimizing reaction conditions (e.g., temperature, base concentration, and reaction time), and maximizing the yield of this compound.

| Compound | Typical Retention Time (min) (Illustrative) | Detection Method |

| Dimethyl malonate | 5.2 | GC-FID, GC-MS |

| Dimethyl 2-propylmalonate | 8.7 | GC-FID, GC-MS |

| This compound | 11.5 | GC-FID, GC-MS |

High-Performance Liquid Chromatography (HPLC): While GC is often the preferred method for this type of analysis, HPLC can also be used, particularly for less volatile derivatives or if derivatization for GC is not desirable. A reversed-phase HPLC method would typically be employed.

A potential HPLC method could involve:

Column: A C18 or C8 reversed-phase column would be suitable for separating the components based on their hydrophobicity.

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be used. The gradient would start with a higher proportion of water and gradually increase the organic solvent content to elute the more hydrophobic, alkylated products.

Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs would be appropriate for detection and quantification.

HPLC offers the advantage of operating at lower temperatures, which can be beneficial for thermally sensitive compounds. By establishing a reliable chromatographic method, researchers can effectively monitor the synthesis of this compound, ensuring the purity of the final product and providing the data needed for detailed kinetic and mechanistic investigations.

Theoretical and Computational Chemistry Approaches

Molecular Modeling of Dimethyl 2,2-Dipropylmalonate Conformers and Interactions

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Molecular modeling techniques are employed to identify the most stable of these conformers and to understand the energetic barriers between them. The central carbon atom (C2) is a quaternary center, bonded to two propyl groups and two methoxycarbonyl groups. The steric bulk of the two propyl groups significantly restricts the rotational freedom within the molecule, heavily influencing its conformational landscape.

Conformational analysis of malonates typically focuses on the dihedral angles around the C2-C(carbonyl) bonds and the C(carbonyl)-O bonds. For ester groups, a planar (Z)-conformation is generally preferred due to favorable electronic interactions. tdl.org In this compound, the key variables are the rotational orientations of the two propyl chains and the two methyl ester groups.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations reveal the lowest energy (most stable) conformations. For this compound, the most stable conformers are those that minimize the steric repulsion between the bulky propyl groups and the ester functionalities. This often results in a staggered arrangement of the largest substituents.

Interactive Data Table: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle 1 (°) C(propyl)-C2-C(carbonyl)-O | Dihedral Angle 2 (°) C(propyl)-C2-C(carbonyl)-O | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Anti-periplanar | ~180 | ~180 | 0.0 (Reference) | Minimized steric strain between propyl groups |

| Gauche | ~60 | ~180 | +1.2 | Increased steric interaction |

| Syn-periplanar (Eclipsed) | ~0 | ~180 | > +5.0 | High steric repulsion, energetically unfavorable |

Note: The data in this table are illustrative, based on general principles of conformational analysis and data for structurally similar compounds. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the detailed mechanisms of chemical reactions. These calculations can locate and characterize the structures of transition states—the highest energy points along a reaction coordinate—and intermediates. The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

For this compound, several reactions are of interest, including hydrolysis (the reverse of its formation) and decarboxylation of its corresponding malonic acid derivative. DFT calculations have been extensively used to study the mechanisms of similar reactions. For example, the decarboxylation of malonic acid and its derivatives is a classic reaction studied computationally. nih.govias.ac.in Theoretical studies show that this reaction can proceed through a cyclic transition state where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other. nih.gov

In enzyme-catalyzed reactions, computational models can elucidate how the active site of an enzyme stabilizes the transition state. For instance, studies on arylmalonate decarboxylase, which catalyzes the decarboxylation of substituted malonic acids, have used QM cluster models to understand the reaction mechanism and the origins of stereoselectivity. acs.orgresearchgate.net These calculations support a mechanism involving initial decarboxylation to form an enediolate intermediate, which is then protonated. acs.org Similar computational approaches could be applied to predict how this compound might interact with catalytic species.

Interactive Data Table: Calculated Activation Barriers for Analogous Malonate Reactions

| Reaction Type | Model Compound | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Decarboxylation | Malonic Acid | MP4SDTQ/6-31G//MP2/6-31G | 33.2 | Proceeds via a cyclic transition state. nih.gov |

| Decarboxylation | Formylacetic Acid Anion | MP4SDTQ/6-31+G//MP2/6-31+G | 20.6 | Lower barrier for the anionic species. nih.gov |

| Enzyme-Catalyzed Decarboxylation | α-methyl-α-phenylmalonate | DFT (B3LYP) | ~15-20 | Stabilization by hydrogen bonds in the enzyme active site. acs.org |

Mechanistic Predictions and Validation via Computational Simulations

Computational simulations serve not only to explain experimental observations but also to predict the outcomes of unknown reactions and validate mechanistic hypotheses. By comparing computed energy profiles for different possible pathways, the most likely mechanism can be identified.

Recent studies have combined DFT calculations with experimental work to unravel complex reaction mechanisms involving malonic esters. For example, the mechanism of the iridium-catalyzed hydroalkylation of alkenes with malonic esters was investigated using DFT, which suggested a pathway involving carboiridation followed by C-H reductive elimination. organic-chemistry.org Another study on the reductive desymmetrization of malonic esters catalyzed by a dinuclear zinc complex used DFT to uncover how the catalyst achieves its activity and stereoselectivity. rsc.org The calculations showed that the stereoselectivity is controlled during the migratory insertion of a carbonyl group into a zinc-hydride bond. rsc.org

These computational approaches could be directly applied to predict the behavior of this compound in various synthetic contexts. For instance, in a phase-transfer catalytic alkylation, quantum chemical calculations can help visualize the complex between the malonate enolate and the catalyst, explaining the origin of enantioselectivity. rsc.org Similarly, simulations can predict whether C-alkylation or O-alkylation is more favorable under specific conditions by comparing the activation barriers for both pathways. researchgate.net The integration of computational modeling with experimental synthesis provides a powerful paradigm for designing new reactions and optimizing existing ones. nih.gov

Advanced Applications and Future Research Directions

Role in Complex Molecule Synthesis and Diversification

Dimethyl 2,2-dipropylmalonate serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. cymitquimica.comgoogle.com Its structure is foundational for creating molecules with a gem-dipropyl motif, a key feature in certain active pharmaceutical ingredients.

One of the most significant applications of this malonate ester is in the synthesis of Valproic Acid and its derivatives, such as sodium valproate and half-sodium valproate, which are used in the treatment of epilepsy and other neurological conditions. google.comaxios-research.com The synthesis typically involves the hydrolysis of this compound to dipropylmalonic acid, followed by decarboxylation.

Beyond established pharmaceuticals, the dipropylmalonate core offers a scaffold for generating molecular diversity. The two ester functionalities can be differentially manipulated or converted into other functional groups, allowing for the introduction of varied substituents. This is particularly valuable in medicinal chemistry for the development of compound libraries to screen for biological activity. For instance, malonic acid diamides, derived from related malonates, have been investigated as non-viral gene transferring compounds, demonstrating high transfection efficiency. nih.gov This suggests a potential diversification pathway for this compound into the realm of gene delivery vectors by converting the ester groups to amides with complex head group structures. nih.gov

The reaction of dimethyl diallylmalonate to form dimethyl dipropylmalonate as a side product in palladium-catalyzed reductive cyclizations highlights its stability and formation under certain catalytic conditions. acs.org This understanding can be leveraged to either selectively form the dipropyl derivative or to design pathways that avoid its formation when cyclic products are desired.

Development of Novel Synthetic Methodologies Utilizing this compound

Research into novel synthetic methodologies often focuses on improving efficiency, selectivity, and the range of accessible transformations. For dialkyl malonates in general, and by extension this compound, several innovative approaches are being explored.

One area of development is the use of organocatalysis for enantioselective additions. For example, chiral amino-thiourea catalysts have been successfully used for the Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. nih.govresearchgate.netacs.org Although these reactions often require high-pressure conditions (around 9 kbar) to achieve reasonable reaction rates and high yields (up to 96%) and enantioselectivities (up to 92 ee), they open up pathways to chiral molecules that are otherwise difficult to access. nih.govresearchgate.netacs.org Applying such methodologies to this compound could lead to the synthesis of novel chiral compounds with a quaternary stereocenter.

Palladium-catalyzed reactions represent another fertile ground for methodological development. The reductive cyclization of dimethyl diallylmalonate, which can yield dimethyl dipropylmalonate as a byproduct, demonstrates the interaction of the malonate substrate with palladium catalysts in the presence of silane (B1218182) and water. acs.orgresearchgate.net Further exploration of these conditions could lead to controlled reduction reactions or novel cyclization pathways.

Additionally, new methods for the formation of C(sp³)–C(sp³) bonds, such as cross-dehydrogenative-coupling (CDC) reactions, are being developed for malonate derivatives. researchgate.net These reactions, which involve the direct coupling of two C-H bonds, are highly atom-economical. researchgate.net Applying CDC methods to this compound could enable its direct coupling with other C-H acidic compounds, bypassing traditional alkylation steps.

The synthesis of the starting material itself has also been a subject of methodological improvement. A patented method describes the preparation of dipropylmalonate diesters by reacting a malonate diester with 1-halogenated n-propane using a base like sodium methoxide (B1231860) or sodium ethoxide in an alcohol solvent, eliminating the need for a phase transfer catalyst and simplifying the workup. google.com

Table 1: Comparison of Catalytic Methods for Malonate Derivative Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Chiral Amino-thiourea | Enantioselective Michael Addition | Dialkyl malonates, β-arylethenesulfonyl fluorides | High pressure (9 kbar) required; yields up to 96%, ee up to 92%. | researchgate.net |

| Palladium-Bisoxazoline Complexes | Reductive Cyclization / Reduction | Dimethyl diallylmalonate, H₂O, HSiEt₃ | Can lead to either cyclized products or reduced products like dimethyl dipropylmalonate. | acs.org |

| FeCl₂ / DDQ | Cross-Dehydrogenative Coupling | 1,4-benzoxazin-2-ones, Malonate derivatives | Solvent-free ball-milling conditions; high yields. | researchgate.net |

| Lipozyme TL IM | Tandem Knoevenagel-Michael Condensation | Salicylaldehyde, Diethyl malonate | Continuous-flow microreactor; green reaction conditions. | nih.gov |

Sustainable Synthesis Approaches for Malonate Derivatives

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including malonate derivatives. The goal is to develop more environmentally friendly and sustainable processes by using renewable feedstocks, milder reaction conditions, and greener catalysts.

A significant advancement in this area is the use of enzymes as catalysts. For instance, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully employed for the synthesis of linear polyesters from dimethyl malonate and various aliphatic diols. rsc.orgnih.gov This enzymatic polycondensation proceeds under mild, solventless conditions (e.g., 85 °C), in stark contrast to traditional metal-catalyzed methods that require high temperatures (>150 °C) and are often unsuccessful for these specific substrates. rsc.orgnih.gov These malonate-based polyesters have shown potential as efficient chelating agents for heavy metals like copper. nih.gov This approach could be adapted for the sustainable production of functional polymers derived from this compound.

Another green synthetic technique is ball-milling, which allows for solvent-free reactions. A method for the C(sp³)–C(sp³) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives has been developed using iron(II) chloride as a catalyst under ball-milling conditions. researchgate.net This process is conducted at ambient temperature and provides high yields in a relatively short time, representing a greener alternative to conventional solvent-based synthesis. researchgate.net

Furthermore, the production of the malonic acid backbone itself is a target for sustainable innovation. Traditional chemical synthesis is being challenged by biotechnological routes, such as the fermentation of glucose by genetically modified yeast (Pichia kudriavzevii) to produce malonic acid. core.ac.uk This bio-based approach is more environmentally friendly and could provide a sustainable source for producing various malonate esters, including this compound, after subsequent esterification. core.ac.uk

Unexplored Reactivity and Transformation Potential of this compound

While this compound is primarily known for its role in alkylation and subsequent hydrolysis/decarboxylation, its full reactive potential remains to be explored. The presence of two ester groups and a sterically hindered quaternary center suggests several avenues for future research.

One area of interest is the development of asymmetric transformations. While the α-carbon is not prochiral, the ester groups could potentially be differentiated enantioselectively. For example, enzymatic hydrolysis using a lipase could selectively cleave one of the two methyl ester groups, leading to a chiral monoacid-monoester. This chiral building block could then be used in the synthesis of enantiomerically pure complex molecules.

The unique steric environment created by the two propyl groups could also be exploited in transition-metal-catalyzed cross-coupling reactions. While the lack of an α-proton prevents its use as a typical nucleophile in enolate chemistry, transformations involving the ester groups, such as decarbonylative coupling reactions, could be investigated.

Furthermore, the development of ester prodrugs of malonate has shown that modifying the ester groups can significantly enhance intracellular delivery. nih.gov For instance, diacetoxymethyl malonate (MAM) was found to be a rapidly hydrolyzed prodrug that could protect against cardiac ischemia-reperfusion injury. nih.gov Similar strategies could be applied to this compound, creating novel prodrugs of dipropylmalonic acid with tailored delivery properties for various therapeutic applications.

Finally, the application of this compound in materials science is largely unexplored. Its incorporation into polymer backbones, as demonstrated for dimethyl malonate, could lead to new polyesters or polyamides with unique properties conferred by the gem-dipropyl group, such as altered thermal stability, solubility, or chelating ability. rsc.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.